molecular formula C9H11ClO2S B1596737 2-o-Tolyl-ethanesulfonyl chloride CAS No. 728919-61-7

2-o-Tolyl-ethanesulfonyl chloride

Cat. No. B1596737
M. Wt: 218.7 g/mol
InChI Key: JHPDFMJTZDIMRJ-UHFFFAOYSA-N
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Description

2-o-Tolyl-ethanesulfonyl chloride , also known by its chemical formula C~9~H~11~ClO~2~S , is a compound used primarily in proteomics research. It falls under the category of sulfonyl chlorides and is characterized by its tolyl (methylphenyl) group attached to the ethanesulfonyl moiety. This compound plays a crucial role in various synthetic processes and chemical transformations.



Synthesis Analysis

The synthesis of 2-o-Tolyl-ethanesulfonyl chloride involves the reaction of toluene (methylbenzene) with chlorosulfonic acid . The chlorosulfonation of toluene leads to the formation of the sulfonyl chloride group, resulting in the desired product. The reaction can be represented as follows:


[ \text{C~6~H~5~CH~3~} + \text{ClSO~2~OH} \rightarrow \text{C~6~H~4~(CH~3~)SO~2~Cl} + \text{H~2~O} ]



Molecular Structure Analysis

The molecular structure of 2-o-Tolyl-ethanesulfonyl chloride consists of the following components:



  • A tolyl group (methylphenyl) attached to the central carbon atom.

  • An ethanesulfonyl moiety, which includes the sulfur atom bonded to two oxygen atoms and a chlorine atom.



Chemical Reactions Analysis


  • Nucleophilic Substitution : 2-o-Tolyl-ethanesulfonyl chloride can undergo nucleophilic substitution reactions. For instance, it reacts with amines or alcohols to form corresponding sulfonamides or sulfonate esters, respectively.

  • Dehydrochlorination : Treatment with strong bases can lead to the removal of the chloride ion, resulting in the formation of the corresponding sulfonyl fluoride or sulfonyl oxide .

  • Cross-Coupling Reactions : The tolyl group can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a temperature around 60-70°C .

  • Solubility : It is soluble in common organic solvents like dichloromethane , acetone , and ethyl acetate .

  • Stability : 2-o-Tolyl-ethanesulfonyl chloride is stable under ambient conditions but should be stored away from moisture and light.


Safety And Hazards


  • Corrosive : The compound is corrosive to skin, eyes, and respiratory tract. Proper protective equipment should be worn during handling.

  • Toxicity : It is toxic if ingested or inhaled. Adequate ventilation is essential.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on 2-o-Tolyl-ethanesulfonyl chloride continues to explore its applications in synthetic chemistry, drug development, and bioconjugation strategies. Investigating novel reactions and optimizing its use in specific transformations remains an exciting avenue for future studies.


Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed data, refer to the Certificate of Analysis provided by the manufacturer12.


properties

IUPAC Name

2-(2-methylphenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPDFMJTZDIMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375278
Record name 2-o-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-o-Tolyl-ethanesulfonyl chloride

CAS RN

728919-61-7
Record name 2-o-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-61-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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